2-(Pyridin-3-yl)azetidin-3-ol chemical structure and properties
2-(Pyridin-3-yl)azetidin-3-ol chemical structure and properties
The following technical guide details the chemical structure, synthesis, and pharmacological properties of 2-(Pyridin-3-yl)azetidin-3-ol , a significant scaffold in the development of nicotinic acetylcholine receptor (nAChR) ligands.
Executive Summary
2-(Pyridin-3-yl)azetidin-3-ol is a bicyclic heteroatomic molecule comprising a four-membered azetidine ring substituted with a hydroxyl group at the C3 position and a pyridine-3-yl moiety at the C2 position. Structurally, it represents a hybrid of the nicotine (pyridine + pyrrolidine) and epibatidine (pyridine + bridged azabicycle) pharmacophores.
This compound and its derivatives are of high interest in medicinal chemistry as conformationally restricted ligands for neuronal nicotinic acetylcholine receptors (nAChRs) . The 3-hydroxyl group provides a critical handle for hydrogen bonding and solubility modification, while the rigid azetidine core restricts the conformational freedom of the pyridine pharmacophore, potentially enhancing selectivity for specific receptor subtypes (e.g.,
Chemical Identity & Physicochemical Properties
The molecule exists as a cis or trans diastereomer.[1][2][3] The trans-isomer (2S,3S or 2R,3R) is generally thermodynamically favored due to reduced steric repulsion between the pyridine ring and the hydroxyl group, though the cis-isomer allows for intramolecular hydrogen bonding.
Table 1: Physicochemical Profile
| Property | Value (Predicted/Experimental) | Notes |
| IUPAC Name | 2-(Pyridin-3-yl)azetidin-3-ol | |
| Molecular Formula | ||
| Molecular Weight | 150.18 g/mol | |
| CLogP | -0.5 to 0.2 | Highly polar due to OH and amine. |
| pKa (Azetidine NH) | ~9.5 – 10.5 | Secondary amine; protonated at physiological pH. |
| pKa (Pyridine N) | ~3.0 – 3.5 | Aromatic nitrogen; largely unprotonated at pH 7.4. |
| H-Bond Donors | 2 (OH, NH) | |
| H-Bond Acceptors | 3 (OH, NH, Py-N) | |
| Topological Polar Surface Area | ~53 Ų | Good CNS penetration potential. |
Synthetic Methodologies
The synthesis of 2,3-disubstituted azetidines is synthetically challenging due to the ring strain (~26 kcal/mol) and the difficulty of controlling relative stereochemistry. Two primary strategies are employed: Ring Closure of Acyclic Precursors and Functionalization of the Azetidine Core .
Strategy A: Intramolecular Cyclization (De Novo Synthesis)
This route is preferred for scale-up. It involves the cyclization of a
Mechanism:
-
Precursor Assembly: Reaction of pyridine-3-carboxaldehyde with a vinyl nucleophile (e.g., vinylmagnesium bromide) followed by functionalization to generate a 1-amino-1-(pyridin-3-yl)-3-halopropan-2-ol intermediate.
-
Ring Closure: Under basic conditions, the amine performs an intramolecular
attack on the carbon bearing the leaving group (halide or sulfonate) to form the azetidine ring. Baldwin’s rules favor the 4-exo-tet cyclization.
Strategy B: -Lithiation and Trapping (Hodgson Method)
For generating diverse analogs, the method developed by Hodgson et al. is authoritative. It utilizes an N-protecting group that directs lithiation to the C2 position.
Protocol Logic:
-
Substrate: N-Thiopivaloylazetidin-3-ol (protected).[4]
-
Reagent: s-BuLi / TMEDA (Lithiation agent).[5]
-
Electrophile: Pyridine-based electrophiles (or precursors).
-
Outcome: High trans-diastereoselectivity due to chelation-controlled lithiation and steric approach of the electrophile.
DOT Diagram: Synthetic Workflow
The following diagram illustrates the logical flow for the synthesis of the target scaffold using the Ring Closure strategy.
Caption: Step-wise synthetic pathway from pyridine-3-carboxaldehyde to the target azetidine via amino-diol cyclization.
Experimental Protocol: Synthesis via Cyclization
Note: This protocol is a generalized adaptation of standard 2-aryl-3-hydroxyazetidine synthesis methods.
Phase 1: Precursor Activation
-
Dissolution: Dissolve 3-amino-3-(pyridin-3-yl)propane-1,2-diol (1.0 equiv) in anhydrous
under nitrogen. -
Protection: If necessary, transiently protect the amine and secondary alcohol, or rely on the higher nucleophilicity of the primary alcohol for selective tosylation.
-
Activation: Add
(1.5 equiv) and cool to 0°C. Dropwise add p-Toluenesulfonyl chloride (TsCl) (1.1 equiv). -
Reaction: Stir at 0°C for 4 hours. Monitor by TLC for the consumption of starting material and formation of the mono-tosylate.
-
Workup: Quench with water, extract with DCM, dry over
, and concentrate.
Phase 2: Ring Closure (Baldwin Cyclization)
-
Setup: Dissolve the crude tosylate in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add Sodium Hydride (NaH) (60% dispersion, 2.0 equiv) carefully at 0°C. The excess base ensures deprotonation of the amine (and hydroxyl) to drive cyclization.
-
Heating: Heat the mixture to 60–80°C for 2–6 hours.
-
Quench & Isolation: Cool to RT, quench with saturated
. Extract exhaustively with EtOAc (product is polar). -
Purification: Purify the crude residue via flash chromatography (DCM/MeOH/NH4OH gradient). The azetidine is often isolated as a free base or converted to the hydrochloride salt for stability.
Pharmacological Potential (nAChR)
The 2-(pyridin-3-yl)azetidin-3-ol scaffold is a "privileged structure" for nicotinic receptors.
-
Pharmacophore Alignment: The distance between the pyridine nitrogen (H-bond acceptor) and the azetidine nitrogen (cationic center) closely mimics the internitrogen distance in nicotine (~4.8 Å) and epibatidine .
-
Role of the 3-OH:
-
Binding Affinity: The hydroxyl group can act as a hydrogen bond donor/acceptor with residues in the receptor binding pocket (e.g., the complementary subunit of the
interface). -
Selectivity: Polar substituents on the azetidine ring often decrease affinity for the ganglionic (
) subtype while maintaining or enhancing affinity for CNS subtypes ( , ), improving the therapeutic index.
-
-
Metabolic Stability: The azetidine ring is generally more metabolically stable than the pyrrolidine ring of nicotine, which is prone to oxidation (cotinine formation). However, the 3-OH group may be a site for glucuronidation.
References
-
Hodgson, D. M., Pearson, C. I., & Thompson, A. L. (2013).
-Lithiation–Electrophile Trapping of N-Thiopivaloylazetidin-3-ol: Stereoselective Synthesis of 2-Substituted 3-Hydroxyazetidines. The Journal of Organic Chemistry, 78(3), 1098–1106.[4] [Link] -
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. [Link]
-
Holladay, M. W., Dart, M. J., & Lynch, J. K. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry, 40(26), 4169–4194. [Link]
-
Singh, G. S., & D'Höoghe, M. (2019). Recent progress in the synthesis and reactivity of azetidines.[1][2][3][5] Chemical Reviews. (General reference for azetidine reactivity).
